molecular formula C12H10F3NO3 B13873565 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol

Cat. No.: B13873565
M. Wt: 273.21 g/mol
InChI Key: ZOSKHKKAAWONQY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol is a quinoline derivative known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a trifluoromethyl group at the 2 position, and a hydroxyl group at the 4 position of the quinoline ring. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions using methanol and a suitable catalyst.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2 position using trifluoromethylating agents such as trifluoromethyl iodide.

    Hydroxylation: Introduction of the hydroxyl group at the 4 position using hydroxylating agents like hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 6,7-Dimethoxy-2-trifluoromethylquinolin-4-one.

    Reduction: Formation of 6,7-Dimethoxy-2-trifluoromethyl-1,2-dihydroquinolin-4-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline-2,4-dione: Similar structure but lacks the trifluoromethyl group.

    6,7-Dimethoxy-4(3H)-quinazolinone: Similar structure but lacks the trifluoromethyl group and has a different functional group at the 4 position.

Uniqueness

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activities compared to similar compounds. This group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

6,7-dimethoxy-2-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(4-10(9)19-2)16-11(5-8(6)17)12(13,14)15/h3-5H,1-2H3,(H,16,17)

InChI Key

ZOSKHKKAAWONQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)OC

Origin of Product

United States

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